2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine
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Overview
Description
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is a bicyclic compound that features an azabicyclo[3.2.1]octane core. This structure is notable for its presence in various biologically active molecules, particularly in the family of tropane alkaloids. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 has been successfully developed . Another approach involves the Dieckmann cyclization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active molecules, particularly in the study of neurotransmitter systems.
Medicine: The compound’s structure is similar to that of tropane alkaloids, which are known for their pharmacological activities. It is investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the azabicyclo[3.2.1]octane core but differs in functional groups.
8-Oxa-3-azabicyclo[3.2.1]octane derivatives: These compounds have similar core structures with different substituents.
Uniqueness
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is unique due to its specific combination of the azabicyclo[3.2.1]octane core with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNFXKOFMFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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